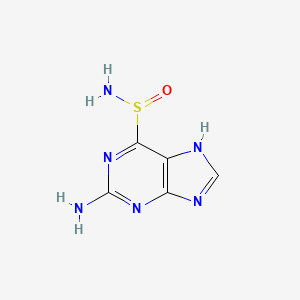
2-Aminopurine-6-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminopurine-6-sulfinamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopurine-6-sulfinamide typically involves the oxidation of 2-Amino-9H-purine-6-sulfenamide. One common method uses selective and moderate oxidants such as m-chloroperoxybenzoic acid (m-CPBA) to achieve this transformation . The reaction conditions usually involve the use of one equivalent of m-CPBA, resulting in a yield of approximately 50% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . The nucleophilicity of the amines can vary depending on the groups attached to them, with primary amines being highly reactive and secondary amines showing lower reactivity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminopurine-6-sulfinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: As mentioned earlier, m-chloroperoxybenzoic acid (m-CPBA) is commonly used as an oxidant.
Substitution: The compound can undergo substitution reactions where the sulfinamide group can be replaced by other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Amino-9H-purine-6-sulfenamide yields this compound .
Wissenschaftliche Forschungsanwendungen
2-Aminopurine-6-sulfinamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Aminopurine-6-sulfinamide involves its interaction with specific molecular targets and pathways. In the context of its antitumor activity, the compound has been shown to induce apoptosis in cancer cells by increasing the expression of caspase 3 and cytochrome c genes . This indicates the involvement of the intrinsic mitochondrial pathway in the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-9H-purine-6-sulfenamide
- 2-Amino-9H-purine-6-sulfonamide
- 6-Morpholino-9H-purine derivatives
Comparison: 2-Aminopurine-6-sulfinamide is unique due to its specific sulfinamide functional group, which imparts distinct chemical and biological properties compared to its sulfenamide and sulfonamide counterparts . For example, the sulfinamide group provides a different reactivity profile and potential for forming hydrogen bonds, which can influence its interactions with biological targets .
Eigenschaften
Molekularformel |
C5H6N6OS |
|---|---|
Molekulargewicht |
198.21 g/mol |
IUPAC-Name |
2-amino-7H-purine-6-sulfinamide |
InChI |
InChI=1S/C5H6N6OS/c6-5-10-3-2(8-1-9-3)4(11-5)13(7)12/h1H,7H2,(H3,6,8,9,10,11) |
InChI-Schlüssel |
NAMNWUKDCSOQJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)S(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














